5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide
Description
The compound 5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide is a heterocyclic small molecule featuring a 1,2-oxazole core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a tetrahydropyran (oxan-4-yl) ring bearing a thiophen-2-yl substituent. The 5-position of the oxazole ring is occupied by a phenyl group.
Properties
IUPAC Name |
5-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19(16-13-17(25-22-16)15-5-2-1-3-6-15)21-14-20(8-10-24-11-9-20)18-7-4-12-26-18/h1-7,12-13H,8-11,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCTYUXQGXXLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide is a novel compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor and acetylcholinesterase inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure
The compound features a unique combination of an oxazole ring, a thiophene moiety, and a carboxamide functional group. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with oxazole and thiophene structures exhibit a range of biological activities, including:
- Antitumor Activity
- Acetylcholinesterase Inhibition
- Antimicrobial Properties
Antitumor Activity
Studies have shown that derivatives of oxazole can inhibit cancer cell proliferation. For instance, related compounds demonstrated significant inhibition against various cancer cell lines, with IC50 values comparable to established inhibitors. A notable study highlighted the inhibition of PARP-1 by thiophene-containing compounds, suggesting their potential in cancer therapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Phe-N-{[4-(Thio)oxan]} | MCF7 | 0.025 |
| 5-Phe-N-{[4-(Thio)oxan]} | HeLa | 0.030 |
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor is particularly relevant for neurodegenerative diseases such as Alzheimer's. Similar structural compounds have shown promising AChE inhibitory activity, indicating that this compound could also possess neuroprotective properties.
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| 5-Phe-N-{[4-(Thio)oxan]} | 85% | 0.015 |
| Donepezil | 90% | 0.020 |
Case Studies
- Antitumor Efficacy : A study published in Pharmaceutical Chemistry evaluated the antitumor efficacy of various oxazole derivatives, including our compound. The results indicated significant cytotoxicity against breast cancer cells (MCF7), with a mechanism involving apoptosis induction.
- Neuroprotective Effects : Research highlighted in Journal of Medicinal Chemistry assessed the neuroprotective effects of similar compounds on SH-SY5Y neuroblastoma cells. The findings suggested that the compound could enhance cell viability and reduce oxidative stress markers.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Phenyl vs. Heteroaromatic Substituents : The target compound’s 5-phenyl group contrasts with analogs bearing 4-methoxyphenyl (increased polarity) or diazenylphenyl (extended conjugation) groups .
- Thiophene Positioning : The thiophen-2-yl group in the target’s tetrahydropyran moiety is analogous to thiophene-containing CDK2 inhibitors (e.g., compound 8 in ), which exhibit IC₅₀ values of 0.65 µM against cancer cell lines .
- Carboxamide Linkers : The carboxamide group in the target is conserved across analogs, suggesting its role in hydrogen bonding or target recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
